molecular formula C12H19ClN2O2 B098212 1-(3,4-Dimethoxyphenyl)piperazine hydrochloride CAS No. 16015-72-8

1-(3,4-Dimethoxyphenyl)piperazine hydrochloride

Cat. No. B098212
CAS RN: 16015-72-8
M. Wt: 258.74 g/mol
InChI Key: WXLJIVYSDTVIHM-UHFFFAOYSA-N
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Description

The compound "1-(3,4-Dimethoxyphenyl)piperazine hydrochloride" is not directly mentioned in the provided papers, but related piperazine derivatives and their hydrochloride salts are extensively studied. These compounds are of significant interest due to their potential pharmacological properties and use as intermediates in the synthesis of various pharmaceutical agents.

Synthesis Analysis

The synthesis of piperazine derivatives often involves multiple steps, including alkylation, acidulation, and reduction processes. For instance, the synthesis of 1-(2,3-dichlorophenyl)piperazine from 2,6-dichloro-nitrobenzene and piperazine involves alkylation, acidulation, reduction of the nitro group, diazotization, substitution, and hydrolysis, with a total yield of 48.2% . Similarly, 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazine hydrochlorides are synthesized from 1-methyl piperazine and corresponding alkoxyphenyl isothiocyanates in ethereal solution . These methods provide a framework for the synthesis of related compounds, including "1-(3,4-Dimethoxyphenyl)piperazine hydrochloride".

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often confirmed using spectroscopic techniques such as NMR. For example, complete NMR assignments for a piperazine dihydrochloride salt were made using DEPT, H-H COSY, HMQC, and HMBC heteronuclear correlation techniques . Single-crystal X-ray analysis is also used to determine the polymorphic crystalline forms of piperazine derivatives and their hydrogen-bonding networks .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, including reductive amination, as seen in the synthesis of 4-(3-chlorophenyl)-1-(3-chloropropyl)piperazin-1-ium chloride . The reactivity of these compounds is influenced by their molecular structure, which can be studied using theoretical calculations and experimental investigations to understand their electronic properties and potential reaction pathways.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as their crystalline forms, hydrogen-bonding networks, and electronic properties, are crucial for their potential applications. For example, the polymorphs of a piperazine derivative exhibited different hydrogen-bonding networks, which can affect their solubility and stability . The electronic properties, such as HOMO-LUMO energy gaps, chemical hardness, and electrophilicity index, are calculated to predict the reactivity and stability of these compounds .

Scientific Research Applications

  • Cancer Research Applications :

    • A compound closely related to 1-(3,4-Dimethoxyphenyl)piperazine hydrochloride, identified as 1-(3,5-dimethoxyphenyl)-4-[(6-fluoro-2-methoxyquinoxalin-3-yl)aminocarbonyl] piperazine, was studied for its anticancer effects. This compound induces apoptosis in cancer cells, inhibits the growth of drug-resistant cancer cells, and shows synergy with known anticancer agents. It interacts with p68 RNA helicase, playing a significant role in cell proliferation and cancer progression. The compound inhibits the β-catenin stimulated ATPase activity of p68, indicating a novel mechanism of action in cancer therapeutics (Lee et al., 2013).
  • Antimicrobial and Anti-Proliferative Activities :

    • A study on N-Mannich bases derived from 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione and 1-substituted piperazines revealed significant antimicrobial activities against various pathogenic bacteria and the fungus Candida albicans. Additionally, these compounds exhibited anti-proliferative activity against several cancer cell lines, including prostate, colorectal, hepatocellular, epithelioid carcinoma, and breast cancer cell lines (Al-Wahaibi et al., 2021).
  • Receptor Interactions and Imaging Applications :

    • Research on radioiodinated analogues of 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-phenylpropyl)-piperazine derivatives explored their use in single-photon emission computed tomography (SPECT) for mapping sigma receptors in the central nervous system and peripheral organs. These compounds showed high uptake and retention in the brain and other organs, indicating their potential in functional imaging of sigma receptors (Hirata et al., 2006).

properties

IUPAC Name

1-(3,4-dimethoxyphenyl)piperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2.ClH/c1-15-11-4-3-10(9-12(11)16-2)14-7-5-13-6-8-14;/h3-4,9,13H,5-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXLJIVYSDTVIHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CCNCC2)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80510915
Record name 1-(3,4-Dimethoxyphenyl)piperazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80510915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dimethoxyphenyl)piperazine hydrochloride

CAS RN

16015-72-8
Record name Piperazine, 1-(3,4-dimethoxyphenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16015-72-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,4-Dimethoxyphenyl)piperazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80510915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 16015-72-8
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